

Abt-072: An In-Depth Technical Guide to its Antiviral Spectrum of Activity

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Compound of Interest

Compound Name: Abt-072

Cat. No.: B10800997

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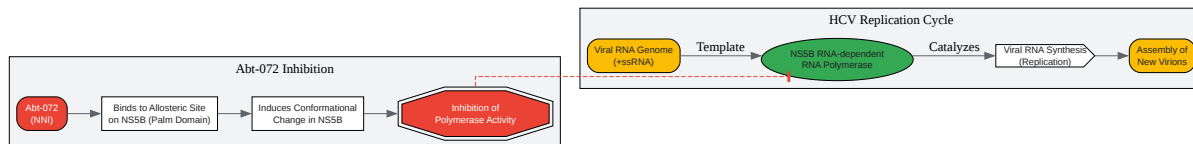
Executive Summary

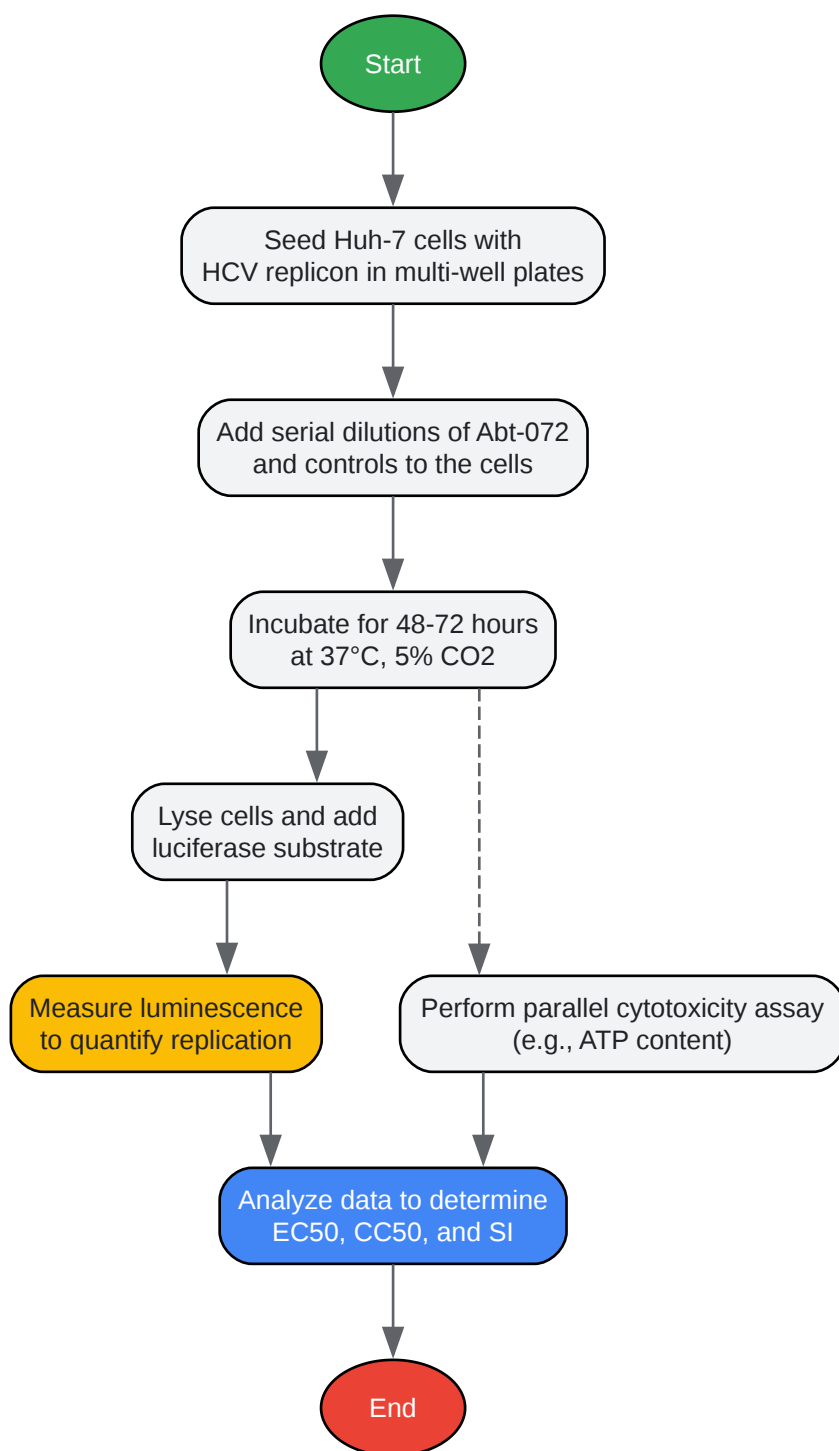
Abt-072 is a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] Developed as a direct-acting antiviral (DAA), its mechanism of action involves allosteric inhibition of the viral polymerase, thereby preventing viral RNA replication.[1][5] Extensive in vitro studies have demonstrated its nanomolar potency against HCV genotypes 1a and 1b.[2] Clinical trials have explored its use in combination with other DAAs for the treatment of chronic HCV infection.[3] Based on currently available public domain data, the antiviral activity of **Abt-072** appears to be highly specific to Hepatitis C Virus, with no published evidence of significant activity against other viruses, including other members of the Flaviviridae family such as Dengue virus, West Nile virus, Zika virus, or Yellow Fever virus. This document provides a comprehensive overview of the known antiviral spectrum of **Abt-072**, its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization.

Mechanism of Action: NS5B Polymerase Inhibition

Abt-072 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][3][4] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, NNIs bind to allosteric sites on the polymerase enzyme.[1][5] This binding induces a conformational change in the enzyme, rendering it inactive and thus halting viral RNA synthesis.[1] **Abt-072** specifically binds to an allosteric site within the "palm" domain of the

NS5B polymerase.[6] This targeted action is highly specific to the viral polymerase, which is a key advantage for minimizing off-target effects in human cells.[5]





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